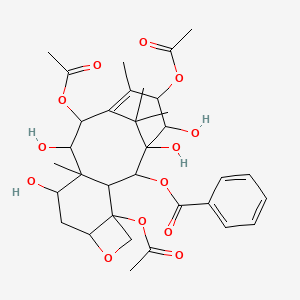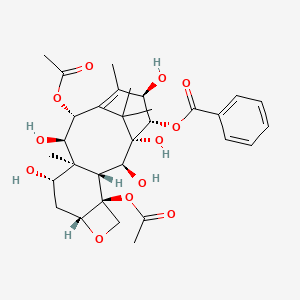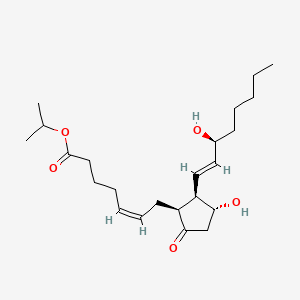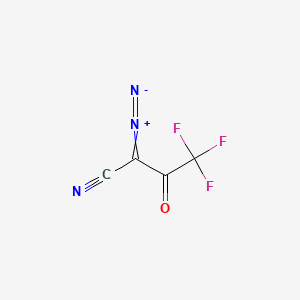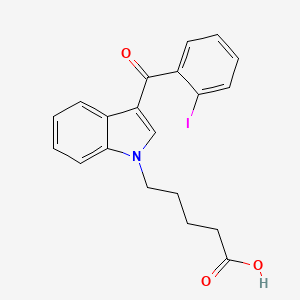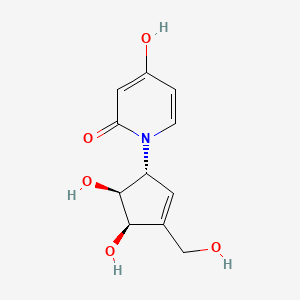![molecular formula C12H21NO2 B593028 tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate CAS No. 135262-83-8](/img/structure/B593028.png)
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate is a chemical compound with the molecular formula C12H21NO2. This compound is known for its unique structure, which includes a cyclohexene ring substituted with a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate typically involves the reaction of 6-methyl-3-cyclohexen-1-ol with 2-methyl-2-propanyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propanyl (4-hydroxy-2-octanyl)carbamate: This compound has a similar carbamate structure but with different substituents on the cyclohexene ring.
2-Methyl-2-propanyl { (3S,6S,9R,13Z)-3- [ (1S,3R)-4- (butylamino)-1-hydroxy-3-methyl-4-oxobutyl]-6-methyl-5,8-dioxo-1-oxa-11-thia-4,7-diazacyclopentadec-13-en-9-yl}carbamate: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate lies in its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
135262-83-8 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.305 |
Nombre IUPAC |
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,13,14)/t9-,10-/m0/s1 |
Clave InChI |
YURINRCOVINBRI-UWVGGRQHSA-N |
SMILES |
CC1CC=CCC1NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (6-methyl-3-cyclohexen-1-yl)-, 1,1-dimethylethyl ester, trans- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


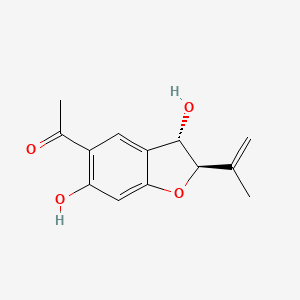
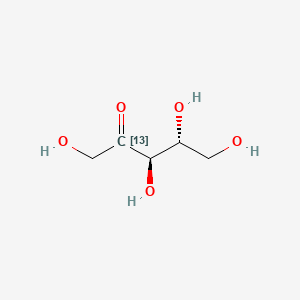

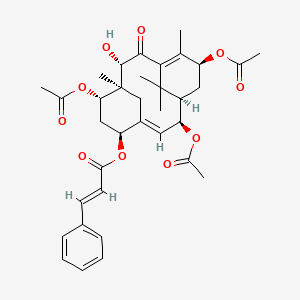
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)
